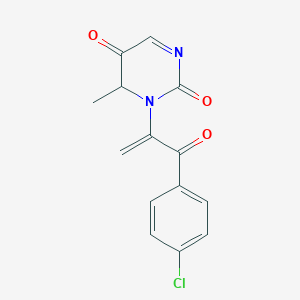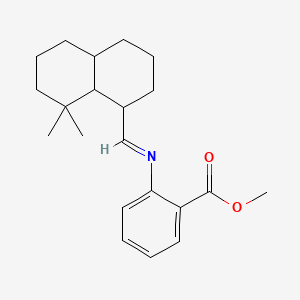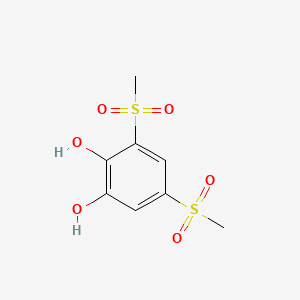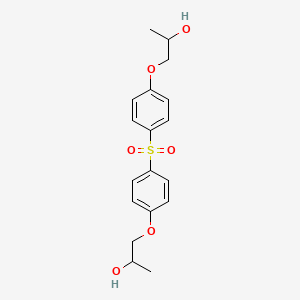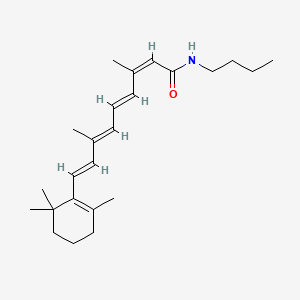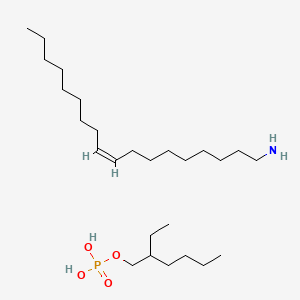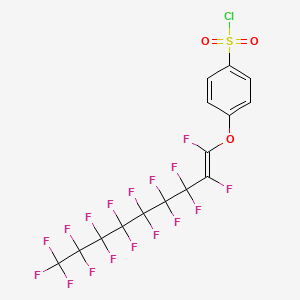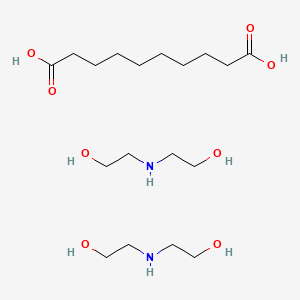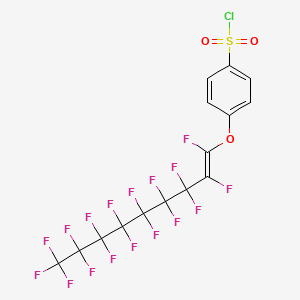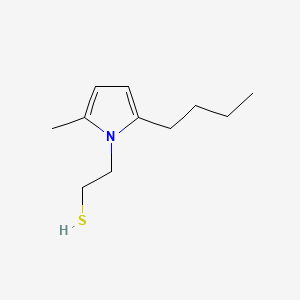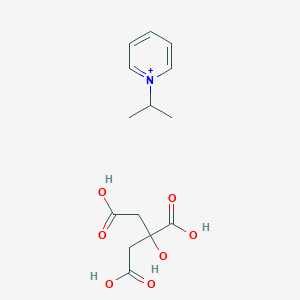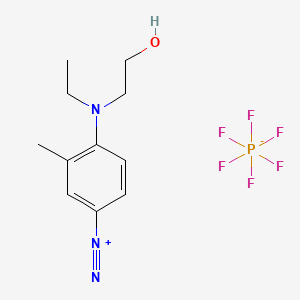
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate. These reactions are usually performed at room temperature.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed, and the reactions are conducted in acidic or neutral media.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original aniline.
Coupling Reactions: Azo compounds with vibrant colors, which are useful as dyes and pigments.
Reduction Reactions: The corresponding aniline derivative, 4-(Ethyl(2-hydroxyethyl)amino)-3-methylaniline.
科学研究应用
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the labeling of biomolecules through azo coupling reactions, aiding in the study of biological processes.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate primarily involves its diazonium group. This group is highly reactive and can undergo various chemical transformations, such as substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, which are crucial in the formation of dyes and pigments.
相似化合物的比较
Similar Compounds
- 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium chloride
- 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate
- 4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium sulfate
Uniqueness
4-(Ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in various chemical reactions and industrial applications, where other diazonium salts might decompose or react undesirably.
属性
CAS 编号 |
94349-46-9 |
|---|---|
分子式 |
C11H16F6N3OP |
分子量 |
351.23 g/mol |
IUPAC 名称 |
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3O.F6P/c1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;1-7(2,3,4,5)6/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1 |
InChI 键 |
BCGUDYVHCHZLJM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


